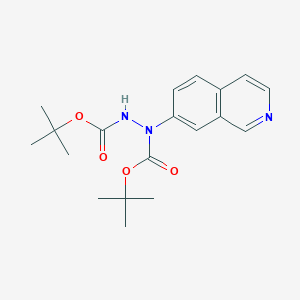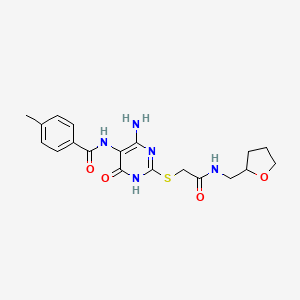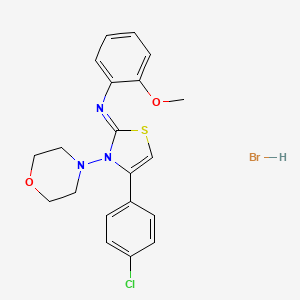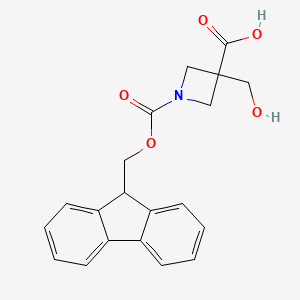![molecular formula C26H30N4O2 B2515453 1-(4-ethylphenyl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one CAS No. 912903-90-3](/img/structure/B2515453.png)
1-(4-ethylphenyl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis and Anticonvulsant Activity Analysis
The research presented in the first paper focuses on the synthesis of a series of new compounds with potential anticonvulsant properties. The compounds synthesized are 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones, which were tested in various seizure models, including maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens in mice. The study found that almost all the synthesized molecules exhibited effectiveness in at least one of the seizure models, with compounds 14, 17, 23, and 26 showing high activity in the 6-Hz psychomotor seizure test as well as in the MES and scPTZ screens. The neurotoxicity of these compounds was assessed using the rotarod test, and initial structure-activity relationship (SAR) studies were discussed to understand the anticonvulsant activity .
Molecular Structure Analysis
The second paper provides a comprehensive analysis of the molecular structure of a heterocyclic compound, 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one. The compound was characterized using various spectroscopic methods, including FT-IR, NMR, and Mass spectroscopy, as well as single-crystal X-ray diffraction. The molecular geometry was optimized using density functional theory (DFT) and compared with experimental data, showing excellent agreement. Additionally, the study explored the molecular electrostatic potential (MEP), frontier molecular orbitals (FMOs), and non-linear optical (NLO) properties of the molecule, providing a detailed understanding of its electronic structure .
Chemical Reactions Analysis
Although the provided papers do not directly discuss the chemical reactions of 1-(4-ethylphenyl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one, insights can be drawn from the synthesis methods and the reactivity of similar heterocyclic compounds. The synthesis of such compounds typically involves multi-step reactions that may include cyclization, amide formation, and substitutions. The reactivity of these compounds can be influenced by the presence of functional groups and the overall molecular structure, which can affect their potential interactions with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are crucial for understanding their pharmacokinetic and pharmacodynamic profiles. The papers provide data on the crystalline structure, which can influence solubility and stability. The spectroscopic characterization gives insights into the purity and identity of the compounds. Theoretical calculations, such as those performed using DFT, can predict properties like dipole moments, polarizability, and reactivity, which are important for the design of drugs with optimal activity and minimal side effects .
Aplicaciones Científicas De Investigación
Novel Inhibitors Development
Compounds with structures incorporating elements such as piperidine, benzodiazole, and pyrrolidine moieties have been explored for their inhibitory activities against various biological targets. For example, thiazole-aminopiperidine hybrid analogues have been designed and synthesized as inhibitors for Mycobacterium tuberculosis GyrB, showcasing potential as antituberculosis agents. These compounds exhibited promising in vitro activity, demonstrating the therapeutic potential of structurally complex molecules in infectious disease treatment (Jeankumar et al., 2013).
Antimicrobial Applications
Similarly, derivatives featuring piperidine and related scaffolds have been synthesized and evaluated for their antimicrobial properties. N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, for instance, have been reported to exhibit moderate to significant antimicrobial activity, highlighting the potential of such compounds in addressing bacterial resistance challenges (Khalid et al., 2016).
Safety and Hazards
Direcciones Futuras
The future directions in the research of similar compounds involve the design of new therapeutics, which could act as anti-leukemic agents with less or minimal side effects . The piperidine nucleus is considered a pivotal cornerstone in the production of drugs, and its byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .
Mecanismo De Acción
Target of Action
Similar compounds have shown high cytotoxic potential against various leukemia cell lines . Therefore, it’s plausible that STK884145 may also target leukemia cells or related pathways.
Mode of Action
Based on the structure and properties of similar compounds, it can be inferred that stk884145 might interact with its targets by binding to specific receptors or enzymes, thereby modulating their activity and triggering a series of biochemical reactions .
Biochemical Pathways
Similar compounds have been reported to have antiproliferative activity, suggesting that they may affect cell division and growth pathways
Result of Action
Similar compounds have shown high cytotoxic potential against various leukemia cell lines , suggesting that STK884145 might also have similar effects.
Propiedades
IUPAC Name |
1-(4-ethylphenyl)-4-[1-(2-oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O2/c1-2-19-10-12-21(13-11-19)29-17-20(16-24(29)31)26-27-22-8-4-5-9-23(22)30(26)18-25(32)28-14-6-3-7-15-28/h4-5,8-13,20H,2-3,6-7,14-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMZQIUQVGEROE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N5CCCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-methyl-3-[(phenylsulfanyl)methyl]-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2515370.png)
![N-((4-cyclohexylthiazol-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2515374.png)
![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2515377.png)
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2515380.png)



![3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2515384.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2515389.png)



![methyl N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate](/img/structure/B2515393.png)